molecular formula C13H19ClN2O B1465959 N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236263-50-5

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1465959
CAS RN: 1236263-50-5
M. Wt: 254.75 g/mol
InChI Key: AEFWYYJXDSZTPQ-UHFFFAOYSA-N
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Description

“N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound. It is also known as “2-(Propylamino)-p-propionotoluidide” and is related to the Prilocaine Hydrochloride family .

Scientific Research Applications

Forensic Science

In forensic science, this compound is utilized for the identification and analysis of synthetic cathinones in seized materials . It serves as a reference standard for comparison with unknown substances found during investigations. The compound’s unique chemical signature allows for accurate identification through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is crucial for law enforcement and legal proceedings.

Pharmacology

“N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride” has potential pharmacological applications due to its structural similarity to known psychoactive substances . Research in this field explores its binding affinity to various receptors in the brain, which could lead to the development of new therapeutic agents for neurological disorders.

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for more complex molecules. Its piperidine ring is a versatile scaffold that can be modified to create a variety of derivatives with potential applications in medicinal chemistry and material science .

Analytical Chemistry

Analytical chemists use “N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride” as a standard for calibrating instruments and validating analytical methods . Its well-defined properties help in the development of new analytical techniques and in ensuring the accuracy and precision of chemical analyses.

Biochemistry

In biochemistry, the compound’s interactions with biological molecules are of interest. Studies may focus on its role as an inhibitor or activator of certain enzymes, which can provide insights into biochemical pathways and lead to the discovery of new drug targets .

properties

IUPAC Name

N-(4-methylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-5-7-11(8-6-10)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFWYYJXDSZTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride

CAS RN

1236263-50-5
Record name 2-Piperidinecarboxamide, N-(4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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